molecular formula C16H14N2O B5793604 5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5793604
M. Wt: 250.29 g/mol
InChI Key: GNSCVZNDOFTPRT-UHFFFAOYSA-N
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Description

5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an oxadiazole ring substituted with two methylphenyl groups at positions 3 and 5.

Preparation Methods

The synthesis of 5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methylbenzohydrazide with 4-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be performed using appropriate reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Scientific Research Applications

5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as fluorescence, which can be applied in sensors and imaging technologies.

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole: This compound has a similar structure but differs in the position of the oxadiazole ring and the substitution pattern.

    3-(4-methylphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole: This derivative has a chlorine atom instead of a methyl group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-9-13(10-8-11)15-17-16(19-18-15)14-6-4-3-5-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSCVZNDOFTPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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